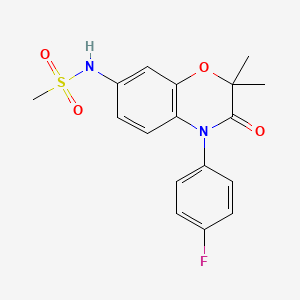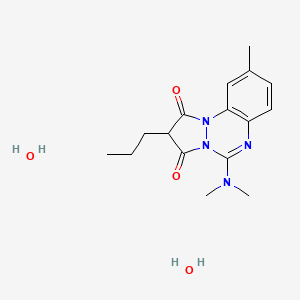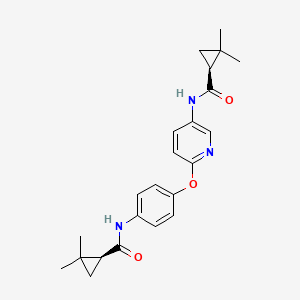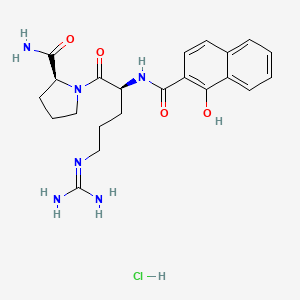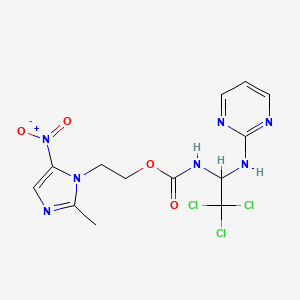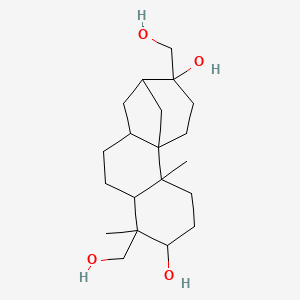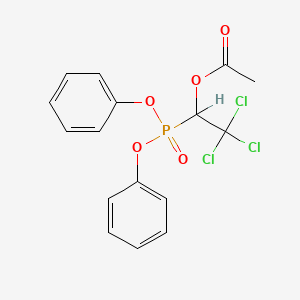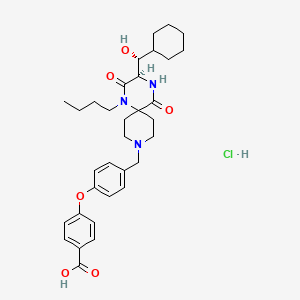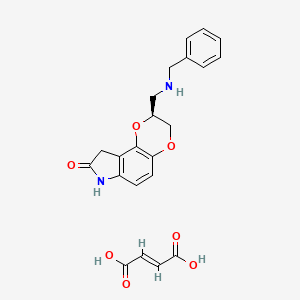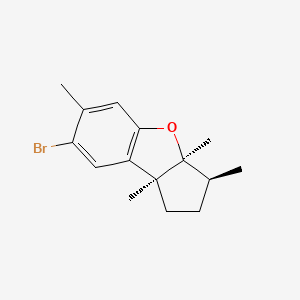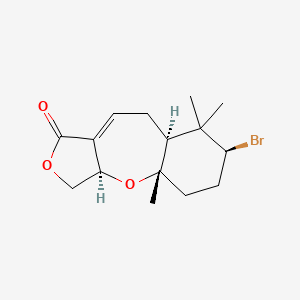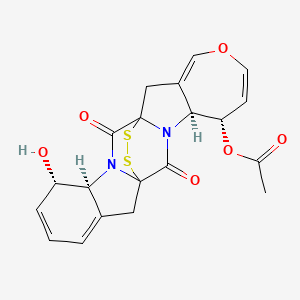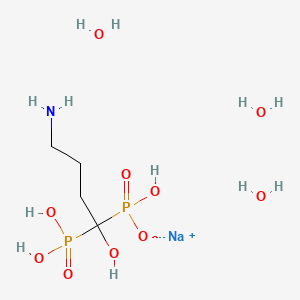
阿仑膦酸钠三水合物
概述
描述
Alendronate sodium trihydrate: is a nitrogen-containing bisphosphonate that is widely used as a bone resorption inhibitor. It is commonly prescribed for the treatment and prevention of osteoporosis and other bone diseases such as Paget’s disease. This compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mass and reducing the risk of fractures .
科学研究应用
化学: 阿仑膦酸钠三水合物用作高效液相色谱 (HPLC) 中的参考标准,用于测定药物制剂和血浆样品中的化合物 .
生物学: 在生物学研究中,阿仑膦酸钠三水合物用于研究其对破骨细胞活性和骨吸收的影响。 研究表明,它通过干扰甲羟戊酸途径来抑制癌细胞的迁移和侵袭 .
医学: 在医学上,阿仑膦酸钠三水合物主要用于治疗骨质疏松症和佩吉特病。 它还用于开发药物递送系统,例如聚(乳酸-共-乙醇酸) (PLGA) 纳米粒子,用于靶向骨再生 .
作用机制
阿仑膦酸钠三水合物作为破骨细胞介导的骨吸收的特异性抑制剂。 它优先定位于骨吸收部位,在那里它与骨基质中的羟基磷灰石晶体结合。 这种结合抑制了破骨细胞的活性,破骨细胞是负责骨吸收的细胞,从而降低骨转换并增加骨量 .
生化分析
Biochemical Properties
Alendronate Sodium Trihydrate is a non-chromophoric compound, which means it cannot be determined by conventional spectrophotometric methods . It is characterized by a geminal bisphosphonate bond and two phosphonic groups per molecule, lending a strongly ionic character to Alendronate Sodium Trihydrate and increased polarity .
Temporal Effects in Laboratory Settings
The thermal behavior of Alendronate Sodium Trihydrate under non-isothermal behavior was studied by thermogravimetry and evolved gas analysis . Three steps of thermodegradation were observed: water loss, with a DTG max at 130 °C, ammonia loss (DTG max at 260 °C) and a complex degradation and pyrolysis to sodium pyrophosphate .
准备方法
合成路线和反应条件: 阿仑膦酸钠三水合物的合成通常涉及在离子液体作为反应介质存在下,4-氨基丁酸与亚磷酸和三氯化磷反应。 反应在 55-65°C 的受控温度下进行,形成白色结晶的阿仑膦酸钠三水合物 .
工业生产方法: 在工业环境中,阿仑膦酸钠三水合物的合成遵循类似的原理,但规模更大。 使用离子液体作为反应介质具有许多优点,例如反应条件温和、易于分离和纯化、高产率以及最终产物的高纯度 .
化学反应分析
反应类型: 阿仑膦酸钠三水合物会发生各种化学反应,包括亲核芳香取代反应。 它与 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 (NBD-Cl) 和 2,4-二硝基氟苯 (DNFB) 等试剂反应,形成显色衍生物 .
常用试剂和条件:
NBD-Cl 反应: 该反应通常在室温下进行,并形成可以分光光度法测量的显色产物.
DNFB 反应: 该反应可通过热或胶束条件催化,导致形成显色产物.
主要产物: 这些反应形成的主要产物是显色衍生物,可以使用分光光度法进行分析 .
相似化合物的比较
属性
CAS 编号 |
121268-17-5 |
|---|---|
分子式 |
C4H15NNaO8P2 |
分子量 |
290.10 g/mol |
IUPAC 名称 |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate |
InChI |
InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2 |
InChI 键 |
HZMNHMQPEYMSTG-UHFFFAOYSA-N |
SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+] |
规范 SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O.[Na] |
外观 |
white solid powder |
Key on ui other cas no. |
121268-17-5 |
Pictograms |
Corrosive; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
66376-36-1 (Parent) |
保质期 |
>10 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fosamax (Alendronate Sodium Trihydrate)?
A1: Fosamax is a bisphosphonate that acts as a specific inhibitor of osteoclast-mediated bone resorption. [] Bisphosphonates, including Alendronate Sodium Trihydrate, bind to hydroxyapatite in bone. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, ]
Q2: How does the inhibition of osteoclasts by Fosamax affect bone metabolism?
A2: By suppressing osteoclast activity, Fosamax shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density and a reduction in fracture risk. [, , ] This is because osteoclasts are responsible for breaking down bone tissue, while osteoblasts are responsible for building new bone tissue. []
Q3: Does Fosamax have any direct effects on osteoblasts, the cells responsible for bone formation?
A3: While the primary mechanism of action of Fosamax is through the inhibition of osteoclasts, some studies suggest that it might indirectly stimulate osteoblast activity, further contributing to its bone-protective effects. []
Q4: What is the molecular formula and weight of Alendronate Sodium Trihydrate?
A4: The molecular formula of Alendronate Sodium Trihydrate is C4H12NNaO7P2•3H2O, and its formula weight is 325.12. []
Q5: Is there any available spectroscopic data for the characterization of Alendronate Sodium Trihydrate?
A5: While the provided research papers do not delve into the detailed spectroscopic characterization of Alendronate Sodium Trihydrate, standard techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be employed for its structural elucidation.
Q6: Do the provided research papers discuss the material compatibility and stability of Fosamax or its catalytic properties?
A6: The provided research papers primarily focus on the pharmacological and clinical aspects of Fosamax in the context of osteoporosis treatment and prevention. Therefore, they do not contain information regarding its material compatibility and stability or its catalytic properties. These aspects would be more relevant in materials science or catalysis research rather than pharmaceutical research.
Q7: How has computational chemistry been used to study Fosamax?
A7: While not explicitly discussed in the provided papers, computational chemistry techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling can be utilized to study the interaction of Fosamax with its target (hydroxyapatite) and predict the activity of potential analogs.
Q8: Are there any established structure-activity relationships (SAR) for bisphosphonates like Fosamax?
A8: Yes, SAR studies have shown that the potency of bisphosphonates is related to the length of the side chain and the presence of specific functional groups. Modifications in these structural features can impact their binding affinity to hydroxyapatite and influence their antiresorptive activity.
Q9: What analytical methods are commonly employed for the characterization and quantification of Fosamax?
A9: HPLC (High-Performance Liquid Chromatography) is a widely used technique for the analysis of Fosamax in both pharmaceutical formulations and biological samples. Different detection methods, such as UV (Ultraviolet) or fluorescence detection, can be coupled with HPLC for sensitive and specific quantification. [, ]
Q10: What are the stability considerations for Fosamax formulations?
A10: Fosamax, like many bisphosphonates, exhibits poor oral bioavailability. Therefore, formulation strategies often focus on enhancing its solubility and absorption. The drug's stability under various storage conditions is crucial to ensure its efficacy and safety. []
Q11: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to the manufacturing and handling of Fosamax?
A11: As a pharmaceutical compound, the manufacturing and handling of Fosamax are subject to stringent regulatory guidelines and good manufacturing practices (GMP) to ensure its quality, safety, and efficacy.
Q12: What is the pharmacokinetic profile of Fosamax?
A12: Fosamax exhibits low oral bioavailability, with less than 1% of an oral dose being absorbed. [] It is rapidly cleared from the plasma and has a long elimination half-life from the bone, resulting in its prolonged therapeutic effect. []
Q13: How is the pharmacodynamic (PD) response of Fosamax typically assessed?
A13: The PD response of Fosamax is primarily evaluated by monitoring bone turnover markers, such as bone-specific alkaline phosphatase (bAP) and urinary N-telopeptide/creatinine ratio (NTx/crea). [, ] These markers reflect the activity of osteoblasts and osteoclasts, respectively.
Q14: What in vitro and in vivo models are used to study the effects of Fosamax on bone cells?
A14: In vitro studies utilize cultured osteoclasts and osteoblasts to assess the direct effects of Fosamax on these cell types. [] Animal models, particularly ovariectomized rats, are commonly employed to mimic postmenopausal osteoporosis and evaluate the in vivo efficacy of Fosamax in preventing bone loss and reducing fracture risk. [, , , , ]
Q15: Is there any evidence of resistance development to Fosamax treatment?
A15: While resistance to Fosamax is not a major clinical concern, long-term treatment can lead to a plateau in its therapeutic benefits in some patients. [] The exact mechanisms underlying this phenomenon are not fully understood but might involve factors related to bone remodeling dynamics and cellular responses to chronic bisphosphonate exposure.
Q16: What are the known toxicological effects of Fosamax?
A16: The most common side effects associated with Fosamax are gastrointestinal disturbances, such as heartburn, nausea, and abdominal pain. [, , ] In rare cases, Fosamax has been linked to more serious adverse effects like osteonecrosis of the jaw (ONJ), particularly after invasive dental procedures. [, , ]
Q17: Are there ongoing efforts to develop improved drug delivery systems for Fosamax?
A17: Yes, research is exploring novel drug delivery approaches, such as nanoparticles or targeted delivery systems, to enhance the bioavailability and reduce the side effects associated with oral Fosamax administration. []
Q18: Are there any specific biomarkers being investigated to predict the efficacy of Fosamax treatment or monitor patient response?
A18: Researchers are actively exploring potential biomarkers that can identify patients who are more likely to respond to Fosamax therapy and those at higher risk of developing adverse effects. [, ] These biomarkers may include genetic factors, bone turnover markers, or imaging-based assessments of bone quality.
Q19: What is the environmental impact of Fosamax, and are there strategies for its sustainable disposal?
A19: As with many pharmaceuticals, the environmental impact of Fosamax, particularly its presence in water bodies, is an area of growing concern. Research is ongoing to understand its ecotoxicological effects and develop strategies for its safe and environmentally friendly disposal. []
Q20: What factors can influence the dissolution and solubility of Fosamax tablets?
A20: The dissolution rate of Fosamax tablets can be affected by factors like tablet formulation, particle size, and the presence of excipients. Its solubility is pH-dependent, with higher solubility observed in acidic media. []
Q21: How is the quality of Fosamax tablets controlled during manufacturing?
A21: Strict quality control measures are implemented throughout the manufacturing process of Fosamax tablets to ensure that each batch meets the required standards for identity, purity, potency, and uniformity. [] These measures include rigorous testing of raw materials, in-process controls, and final product analysis.
Q22: Is there evidence of Fosamax inducing immunogenic responses?
A22: While Fosamax itself is not considered highly immunogenic, some individuals may develop hypersensitivity reactions. []
Q23: Has the biocompatibility of Fosamax been evaluated in preclinical settings?
A24: Yes, preclinical studies have investigated the biocompatibility of Fosamax, particularly in the context of its effects on bone cells and other tissues. These studies help to assess its safety profile and identify potential risks before clinical use. []
Q24: Are there alternative treatments for osteoporosis besides bisphosphonates like Fosamax?
A25: Yes, alternative treatment options for osteoporosis include hormone replacement therapy (HRT), selective estrogen receptor modulators (SERMs), and denosumab (a monoclonal antibody that inhibits RANKL). [] The choice of treatment depends on individual patient factors and risk profile.
Q25: Are there any established methods for recycling or safely disposing of unused Fosamax medication?
A26: Patients should consult their pharmacist or local waste management guidelines for the appropriate disposal of unused Fosamax medication. Avoid flushing it down the toilet or discarding it in household trash. []
Q26: What research infrastructure and resources are crucial for advancing the field of osteoporosis research?
A27: Continued investment in research infrastructure, including advanced imaging techniques, high-throughput screening platforms, and well-characterized animal models, is essential for developing new and improved treatments for osteoporosis. [] Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies are also vital for driving progress in this field.
Q27: What are some of the key milestones in the development and use of bisphosphonates for osteoporosis?
A28: The discovery of bisphosphonates and their potential for treating bone diseases dates back to the 1960s. The first bisphosphonate approved for osteoporosis treatment was etidronate, followed by alendronate (Fosamax) in the 1990s. Since then, several other bisphosphonates have been developed and become cornerstones in osteoporosis management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
